
4-(3-Hydroxyazetidin-1-yl)benzoic acid
Overview
Description
“4-(3-Hydroxyazetidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1416784-71-8 . It has a molecular weight of 193.2 and its IUPAC name is 4-(3-hydroxyazetidin-1-yl)benzoic acid . The compound is typically in the form of a white to off-white powder or crystal .
Molecular Structure Analysis
The InChI code for “4-(3-Hydroxyazetidin-1-yl)benzoic acid” is 1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14) . This code provides a specific representation of the molecule’s structure. Unfortunately, no further details about the molecular structure were found in the retrieved data.Physical And Chemical Properties Analysis
“4-(3-Hydroxyazetidin-1-yl)benzoic acid” is a white to off-white powder. It has a molecular weight of 215.2 g/mol. The compound is soluble in water, methanol, ethanol, and acetone. The melting point is in the range of 200°C to 210°C.Scientific Research Applications
Metabolism and Excretion Kinetics
Research on UV filters like Uvinul A Plus®, which contains structurally related components, has provided insights into human metabolism and urinary excretion kinetics following oral and dermal dosages. Such studies help understand how similar compounds are metabolized and eliminated in humans, revealing potential applications in understanding drug metabolism and designing compounds with favorable excretion profiles (Stoeckelhuber et al., 2020).
Anticonvulsant and Neuroprotective Effects
Compounds like N-(substituted benzothiazol-2-yl)amides, through synthesis and evaluation, have shown significant anticonvulsant and neuroprotective effects. This line of research can guide the development of new therapeutic agents targeting neurological disorders, suggesting a potential application for structurally related compounds in treating epilepsy and providing neuroprotection (Hassan et al., 2012).
Inflammatory Bowel Disease Treatment
The synthesis and evaluation of mutual azo prodrugs for inflammatory bowel diseases, like the novel mutual azo prodrug of 5-aminosalicylic acid linked to related compounds, have shown effectiveness in treating ulcerative colitis. This application points to the potential use of similar compounds in developing new treatments for gastrointestinal disorders (Jilani et al., 2013).
Diuretic Properties
Studies on aminobenzoic acid derivatives have explored their diuretic properties, identifying compounds with significant activity. This research can inform the development of new diuretics based on structural analogs for treating conditions like hypertension and edema (Nielsen et al., 1975).
Safety And Hazards
properties
IUPAC Name |
4-(3-hydroxyazetidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEOEGLNKJISEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyazetidin-1-yl)benzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

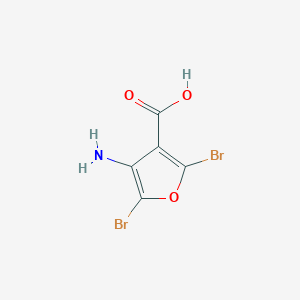

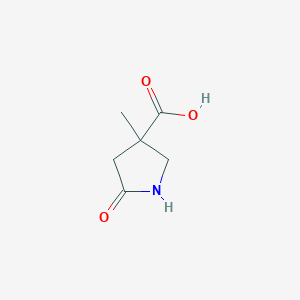
![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)
![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)

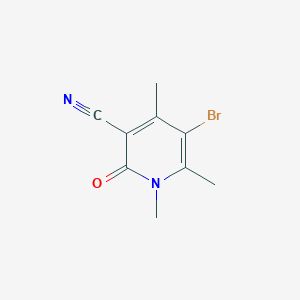
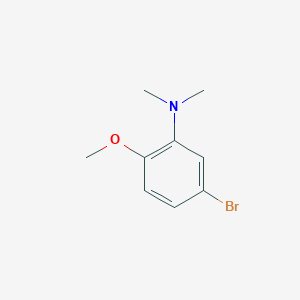
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)
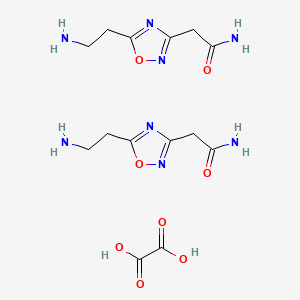

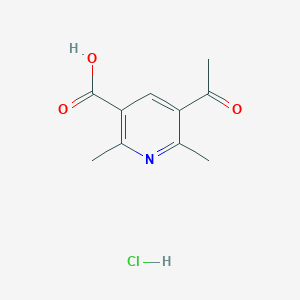
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)